![molecular formula C3H5Cl B1220616 1-Chloro-1-propene CAS No. 590-21-6](/img/structure/B1220616.png)
1-Chloro-1-propene
Overview
Description
Synthesis Analysis
The synthesis of 1-Chloro-1-propene and its derivatives often involves reactions that introduce or manipulate chloroalkyl groups. For example, the synthesis of 1,2-diacetoxy-2-propene, a precursor of 1-acetoxy-3-chloro-2-propanone, demonstrates the complexity and creativity in synthesizing chlorinated propenes (Sakai Kunikazu & K. Kondo, 1990). Another study discusses the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates, highlighting the versatility in achieving chlorinated organic compounds (Yanzhao Wang, Biao Lu, & Liming Zhang, 2010).
Molecular Structure Analysis
The molecular structure of chlorinated propenes, including 1-Chloro-1-propene, has been extensively studied using techniques such as electron diffraction. These studies provide detailed insights into bond lengths, bond angles, and conformations, crucial for understanding the compound's chemical behavior. For instance, an electron diffraction study of 3-chloro-2-chloromethyl-1-propene reveals the existence of different conformers and detailed molecular geometry, illustrating the complexity of chlorinated propene's molecular structure (Q. Shen, 1979).
Scientific Research Applications
Molecular Structure Studies
1-Chloro-1-propene has been extensively studied for its molecular structure and conformations. Research by Shen (1979) revealed the molecular structure of 3-chloro-2-chloromethyl-1-propene through electron diffraction in the gas phase, highlighting the existence of different conformers and providing detailed bond lengths and angles (Shen, 1979). Similarly, Samdal, Seip, and Torgrimsen (1977) studied 2-Chloro-3-fluoro-1-propene, discovering its syn and gauche conformations and providing valuable structural parameters (Samdal et al., 1977).
Catalysis and Chemical Reactions
The compound plays a significant role in various chemical reactions. Ceacero-Vega et al. (2009) investigated the gas-phase reactions of Cl atoms with propene, which is relevant for modeling atmospheric chemistry and understanding the impact of these alkenes on air quality (Ceacero-Vega et al., 2009). Additionally, Eberhardt and Griffin (1970) explored the catalytic dimerization of propene to 2,3-dimethylbutene-1 using a nickel coordination complex, highlighting the potential of 1-Chloro-1-propene in polymerization reactions (Eberhardt & Griffin, 1970).
Environmental and Atmospheric Studies
Significant research has been conducted on the environmental and atmospheric implications of 1-Chloro-1-propene and its derivatives. Zhang et al. (2017) studied the atmospheric oxidation of chlorinated alkenes, including reactions with O3, OH, NO3, and Cl, which are critical for understanding the environmental impact of these compounds (Zhang et al., 2017).
Photocatalytic Degradation
Nishikiori et al. (2015) investigated the photocatalytic degradation of chlorinated propenes using TiO2, a process important for environmental remediation and understanding the breakdown of these compounds under UV irradiation (Nishikiori et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-1-propene, also known as Propenyl chloride, is a chemical compound with the molecular formula C3H5Cl
Mode of Action
It’s known that chlorinated hydrocarbons can undergo various reactions, including addition and substitution reactions . For instance, propene can react with halogens to form halogenated propanes . The addition follows Markownikoff’s rule, where the halogen is added to the more substituted carbon atom .
Result of Action
For instance, some halogenated hydrocarbons are known to cause respiratory depression .
Action Environment
The action, efficacy, and stability of 1-Chloro-1-propene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For example, the reaction of propene with halogens is known to be influenced by the reaction conditions .
properties
IUPAC Name |
(E)-1-chloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJKYNZGFSVRC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl | |
Record name | 1-CHLOROPROPYLENE | |
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DSSTOX Substance ID |
DTXSID301015726 | |
Record name | trans-1-Chloropropene | |
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Molecular Weight |
76.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Boiling Point |
35-36 °C | |
Record name | 1-CHLORO-1-PROPENE | |
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Flash Point |
less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Record name | 1-CHLORO-1-PROPENE | |
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Solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |
Record name | 1-CHLORO-1-PROPENE | |
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Density |
0.9 (WATER= 1) | |
Record name | 1-CHLORO-1-PROPENE | |
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Vapor Pressure |
507.0 [mmHg], 507 mm Hg at 25 °C | |
Record name | 1-Chloro-1-propene | |
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Record name | 1-CHLORO-1-PROPENE | |
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Mechanism of Action |
The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene. | |
Record name | 1-CHLORO-1-PROPENE | |
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Color/Form |
Liquid /cis and trans isomers/ | |
CAS RN |
590-21-6, 16136-85-9, 36472-34-1 | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Propene, 1-chloro-, (1E)- | |
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Record name | 1-Chloro-1-propene | |
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Record name | 1-Chloropropene, (1E)- | |
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Record name | 1-Propene, 1(or 2)-chloro- | |
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Record name | 1-Propene, 1-chloro- | |
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Record name | trans-1-Chloropropene | |
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Record name | 1-chloropropene | |
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Record name | (1E)-1-Chloroprop-1-ene | |
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Record name | 1-CHLOROPROPENE, (1E)- | |
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Record name | 1-CHLORO-1-PROPENE | |
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Retrosynthesis Analysis
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